Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate
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Overview
Description
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxypropanoate and is characterized by the presence of an acetyl group and a chlorine atom on the phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate typically involves the esterification of 2-(2-acetyl-4-chlorophenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux.
Major Products Formed
Oxidation: 2-(2-carboxy-4-chlorophenoxy)propanoate.
Reduction: 2-(2-hydroxyethyl-4-chlorophenoxy)propanoate.
Substitution: 2-(2-acetyl-4-aminophenoxy)propanoate.
Scientific Research Applications
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving esterification and substitution reactions.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with active site residues in enzymes. This interaction can modulate the activity of the enzyme, resulting in various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(4-chloro-3-methylphenoxy)propanoate
- Methyl 2-(4-bromophenoxy)propanoate
Uniqueness
Methyl 2-(2-acetyl-4-chlorophenoxy)propanoate is unique due to the presence of both an acetyl group and a chlorine atom on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The acetyl group enhances its potential for nucleophilic reactions, while the chlorine atom provides sites for substitution reactions.
Properties
IUPAC Name |
methyl 2-(2-acetyl-4-chlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-7(14)10-6-9(13)4-5-11(10)17-8(2)12(15)16-3/h4-6,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNSSROOQMEGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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